molecular formula C10H18FNO4S B6209170 tert-butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 2092629-24-6

tert-butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B6209170
CAS No.: 2092629-24-6
M. Wt: 267.3
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Description

tert-Butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate: is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a fluorosulfonylmethyl group

Preparation Methods

The synthesis of tert-butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides or tert-butyl alcohols under appropriate conditions.

    Addition of the fluorosulfonylmethyl group: This step may involve the use of fluorosulfonyl-containing reagents under controlled conditions to ensure selective substitution.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The fluorosulfonylmethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in biochemical studies to investigate the effects of fluorosulfonyl-containing compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The fluorosulfonyl group can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can influence the compound’s activity. The pyrrolidine ring provides structural stability and can interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

tert-Butyl 2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 2-[(methylsulfonyl)methyl]pyrrolidine-1-carboxylate: Similar structure but with a methylsulfonyl group instead of a fluorosulfonyl group.

    tert-Butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate: Contains a chlorosulfonyl group, which can have different reactivity and properties compared to the fluorosulfonyl group.

The uniqueness of this compound lies in the presence of the fluorosulfonyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

2092629-24-6

Molecular Formula

C10H18FNO4S

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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